![molecular formula C12H13NO2 B2356539 [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol CAS No. 875001-59-5](/img/structure/B2356539.png)
[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol: is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound features a furan ring substituted with an amino group and a methyl group on the phenyl ring, along with a methanol group on the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Methanol Group Addition: The methanol group can be introduced via nucleophilic substitution reactions, often using methanol as a reagent.
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amino group, converting it to an amine or other reduced forms.
Substitution: The phenyl ring can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biochemical Research: It is used in proteomics research to study protein interactions and functions.
Medicine:
Drug Development: The compound’s structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
[5-(2-Amino-4-methyl-phenyl)-furan-2-carboxylic acid]: Similar structure but with a carboxylic acid group instead of a methanol group.
[4-((4-Methoxyphenyl)amino)methyl]-N,N-dimethylaniline: Contains a similar amino group but differs in the overall structure and functional groups.
Uniqueness:
Functional Groups: The presence of both an amino group and a methanol group on the furan ring makes [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol unique compared to its analogs.
Biological Activity: Its specific structure allows for unique interactions with biological targets, making it valuable in biochemical research.
Properties
IUPAC Name |
[5-(2-amino-4-methylphenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-6,14H,7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFBLRMSLNTEPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2356456.png)
![8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2356460.png)
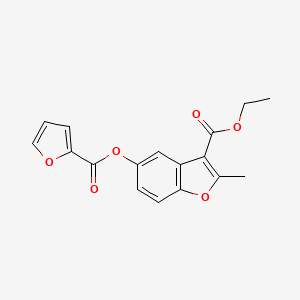
![4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2356462.png)
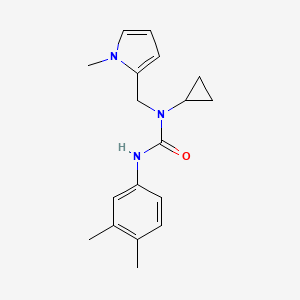
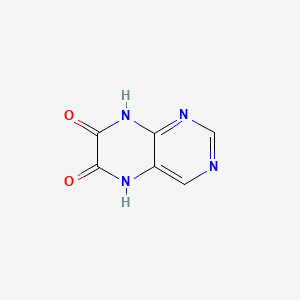
![2-chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2356468.png)
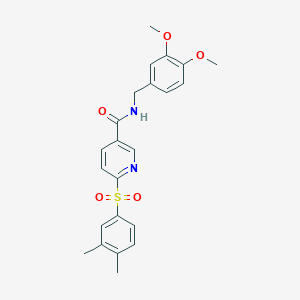
![Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2356470.png)
![6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2356473.png)
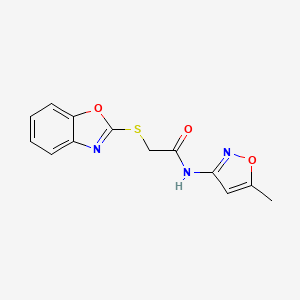
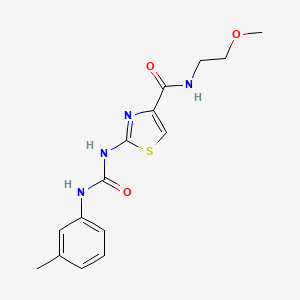
![Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate](/img/structure/B2356477.png)
![2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2356479.png)
